molecular formula C8H5BrClFO B6204016 2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one CAS No. 1214345-75-1

2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one

Cat. No.: B6204016
CAS No.: 1214345-75-1
M. Wt: 251.48 g/mol
InChI Key: LDSJSAGHISPZAY-UHFFFAOYSA-N
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Description

Significance and Reactivity of α-Haloketones in Organic Synthesis

The high utility of α-haloketones stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the halogen. This dual reactivity allows them to participate in a wide array of chemical transformations. The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.

Key reactions involving α-haloketones include:

Nucleophilic Substitution: They are excellent substrates for SN2 reactions, where a nucleophile displaces the halide ion. This reactivity is significantly higher than in corresponding alkyl halides.

Favorskii Rearrangement: In the presence of a base, α-haloketones can rearrange to form carboxylic acid derivatives.

Heterocycle Synthesis: Their bifunctional nature makes them ideal precursors for the synthesis of various nitrogen, sulfur, and oxygen-containing heterocycles, such as thiazoles and pyrroles. myskinrecipes.com

Reductive Dehalogenation: The halogen can be removed to generate enolates in a site-specific manner. sigmaaldrich.com

These compounds are considered crucial building blocks for creating more complex molecular architectures and are key intermediates in the synthesis of numerous biologically active compounds and pharmaceutical drugs. chemicalbook.com

Overview of Halogenated Acetophenones as Synthetic Intermediates

Acetophenone (B1666503) and its derivatives are aromatic ketones that serve as foundational materials in many synthetic pathways. researchgate.net Halogenation of acetophenones, particularly at the α-carbon, produces α-haloacetophenones, a prominent subgroup of α-haloketones. These halogenated intermediates are widely used in the pharmaceutical, agrochemical, and dye industries. nih.gov

The synthesis of α-haloacetophenones is typically achieved through the direct halogenation of the parent acetophenone using halogenating agents like bromine (Br₂) or N-bromosuccinimide (NBS) under acidic or basic conditions. chemicalbook.com The presence of the halogenated acetyl group on the phenyl ring opens up numerous possibilities for further molecular elaboration, making these compounds versatile intermediates for constructing a diverse range of organic molecules.

Structural and Chemical Context of 2-Bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one within the α-Haloketone Class

This compound is a specific α-haloacetophenone. Its structure consists of an acetophenone core, substituted on the phenyl ring with both a chlorine and a fluorine atom, and a bromine atom at the α-position of the ethanone side chain.

Structural Features:

α-Bromo Ketone: The core reactive unit, providing the characteristic electrophilicity at the α-carbon and the carbonyl carbon.

Below is a table summarizing the key chemical identifiers for closely related α-haloacetophenone structures, illustrating the systematic naming and classification within this family of compounds.

Compound NameMolecular FormulaCAS Number
2-Bromo-1-(3-fluorophenyl)ethan-1-oneC₈H₆BrFO53631-18-8
2-Bromo-1-(4-fluorophenyl)ethan-1-oneC₈H₆BrFO403-29-2
2-Bromo-1-(2-fluorophenyl)ethanoneC₈H₆BrFO655-15-2
2-Bromo-1-(3-chloro-4-fluorophenyl)ethanoneC₈H₅BrClFO63529-30-6
2-Bromo-1-(4-chloro-3-fluorophenyl)ethan-1-oneC₈H₅BrClFO231297-00-0
2-Bromo-1-(3-chlorophenyl)ethanoneC₈H₆BrClO41011-01-2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1214345-75-1

Molecular Formula

C8H5BrClFO

Molecular Weight

251.48 g/mol

IUPAC Name

2-bromo-1-(2-chloro-3-fluorophenyl)ethanone

InChI

InChI=1S/C8H5BrClFO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2

InChI Key

LDSJSAGHISPZAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=O)CBr

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 1 2 Chloro 3 Fluorophenyl Ethan 1 One and Analogues

Direct Halogenation Strategies

Direct halogenation at the α-position of a ketone is the most common approach for synthesizing α-bromoacetophenones. This transformation proceeds via an enol or enolate intermediate, which acts as the nucleophile that attacks an electrophilic bromine source. nih.gov The choice of brominating agent, catalyst, and reaction conditions is crucial for achieving high yields and controlling selectivity.

Bromination of Substituted Acetophenones (e.g., 1-(2-chloro-3-fluorophenyl)ethan-1-one)

The introduction of a bromine atom at the carbon adjacent to the carbonyl group of substituted acetophenones can be accomplished through several key methodologies.

The traditional method for α-bromination of ketones involves the use of molecular bromine (Br₂) in the presence of an acid catalyst. mdpi.com The acid, typically a protic acid like acetic acid (HOAc) or hydrobromic acid (HBr), catalyzes the formation of an enol intermediate. This enol then attacks a molecule of bromine, leading to the formation of the α-bromo ketone and HBr. mdpi.com

For example, the bromination of 2'-chloroacetophenone (B1665101) has been achieved in high yield by reacting it with liquid bromine in water at room temperature. google.com Similarly, the reaction of 3-chloro-4-fluoro acetophenone (B1666503) with bromine in a dioxane and ether solvent mixture at 0°C yields the corresponding 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone. While effective, the use of liquid bromine presents significant handling hazards due to its high toxicity and corrosiveness. nih.gov

Table 1: Examples of Classical α-Bromination of Substituted Acetophenones This table is interactive and can be sorted by clicking on the column headers.

Starting Material Brominating Agent Solvent Temperature (°C) Yield (%) Reference
2'-Chloroacetophenone Br₂ Water 20 99 google.com
3'-Chloro-4'-fluoroacetophenone Br₂ Dioxane/Ether 0 63

N-Bromosuccinimide (NBS) has emerged as a preferred brominating agent over liquid bromine due to its solid nature, ease of handling, and enhanced selectivity. nih.gov NBS can effect α-bromination under various conditions, often facilitated by a catalyst. The reaction can be initiated by radical initiators, light, or acid catalysts.

Acid catalysts are commonly employed to promote the reaction. For instance, the combination of NBS and catalysts like ammonium (B1175870) acetate (B1210297) (NH₄OAc) or p-toluenesulfonic acid (p-TsOH) has been shown to be effective. googleapis.com A patent describes the α-bromination of m-chloroacetophenone using NBS and benzoyl peroxide as a radical initiator in refluxing acetic acid, achieving a yield of 86.6%. google.com The use of solid catalysts like acidic aluminum oxide (Al₂O₃) in methanol (B129727) can also provide excellent yields of α-monobrominated products, with the reaction proceeding rapidly at reflux temperatures.

Table 2: Examples of NBS-Mediated α-Bromination of Substituted Acetophenones This table is interactive and can be sorted by clicking on the column headers.

Starting Material Catalyst/Initiator Solvent Temperature (°C) Yield (%) Reference
m-Chloroacetophenone Benzoyl Peroxide Acetic Acid Reflux 86.6 google.com
Acetophenone Acidic Al₂O₃ Methanol Reflux High

Beyond simple acid catalysis, more sophisticated catalytic systems have been developed. Copper(II) bromide (CuBr₂) is a notably effective reagent that serves as both a catalyst and the bromine source. The reaction is typically carried out by refluxing the ketone with two equivalents of CuBr₂ in a solvent mixture like chloroform-ethyl acetate. rsc.orgchemicalbook.com This method is highly selective for α-monobromination, and byproducts are easily removed, as the reaction produces the desired α-bromo ketone, HBr, and insoluble copper(I) bromide. rsc.org

This method has been successfully applied to the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone (B1395667) from 1-(4-bromo-3-fluorophenyl)ethanone, which was achieved in 12 hours at 60°C in ethyl acetate, albeit with a modest yield of 44%. chemicalbook.com Another catalytic system involves using copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) with aqueous HBr, which has been used for the bromination of 2'-chloroacetophenone, yielding the product in 91%. google.com

Table 3: Examples of Catalytic α-Bromination of Substituted Acetophenones This table is interactive and can be sorted by clicking on the column headers.

Starting Material Catalyst/Reagent Solvent Temperature (°C) Yield (%) Reference
1-(4-Bromo-3-fluorophenyl)ethanone CuBr₂ Ethyl Acetate 60 44 chemicalbook.com
2'-Chloroacetophenone Cu(NO₃)₂·3H₂O / HBr Not Specified 70 91 google.com

A key challenge in the α-bromination of acetophenones is controlling regioselectivity—ensuring bromination occurs at the α-carbon rather than on the aromatic ring—and preventing polybromination. The reaction conditions play a pivotal role in achieving this control.

Acid-catalyzed halogenation generally favors the formation of the more substituted, thermodynamically stable enol, leading to bromination at that position. Importantly for acetophenones, this process strongly favors α-bromination over aromatic ring substitution unless the ring is highly activated by electron-donating groups. nih.gov Furthermore, under acidic conditions, the introduction of the first bromine atom deactivates the carbonyl group, which slows down the rate of subsequent halogenations, thus facilitating selective monobromination. mdpi.com

In contrast, base-catalyzed halogenation proceeds through an enolate intermediate. The first bromination step is typically the slowest, and subsequent halogenations are faster because the electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens. This often leads to polyhalogenated products and, in the case of methyl ketones, can result in the haloform reaction. mdpi.com Therefore, acidic conditions are generally preferred for the controlled synthesis of α-mono-bromoacetophenones. The use of reagents like CuBr₂ is also noted for its high selectivity, preventing nuclear bromination even with sensitive substrates like hydroxyacetophenones. rsc.org

Synthesis via Halogenation of Alkynes (e.g., haloalkynes)

Alternative Synthetic Routes

Beyond the direct α-bromination of the corresponding ketone, several alternative methodologies can be employed, offering different strategic advantages in the construction of the target α-bromoketone motif.

Organometallic reagents are fundamental tools for carbon-carbon bond formation. While not typically used for the direct formation of α-bromoketones, they are instrumental in constructing the necessary ketone precursors.

Grignard Reagents: Grignard reagents (RMgX) are powerful nucleophiles used to build carbon skeletons. A plausible route to a precursor of the target compound could involve the reaction of a Grignard reagent derived from 1-bromo-2-chloro-3-fluorobenzene (B1364632) with an appropriate electrophile to form the corresponding acetophenone. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield 1-(2-chloro-3-fluorophenyl)ethan-1-one, which can then be subjected to α-bromination. A more direct, though less common, approach involves the acylation of Grignard reagents with α-dihaloesters, which could potentially yield an α-haloketone. Another strategy involves the reaction of a suitable carboxylic acid with reagents like 2-chloro-4,6-dimethoxy mdpi.comiau.irorganic-chemistry.orgtriazine (CDMT) to form an activated ester in situ. This intermediate can then react with a Grignard reagent in the presence of copper(I) iodide (CuI) to yield the corresponding ketone, which is then available for subsequent bromination. organic-chemistry.org

Lithium Alkyne Reactivity: Organolithium reagents, particularly lithium acetylides, offer another avenue for constructing the carbon framework. youtube.com A terminal alkyne can be deprotonated with an organolithium base like n-butyllithium to form a highly nucleophilic lithium acetylide. This species can then react with an epoxide in a ring-opening reaction to form a β-hydroxy alkyne. ucalgary.ca Subsequent hydration of the alkyne would yield a β-hydroxy ketone, which could then be oxidized to a 1,3-diketone. A final bromination step would be required to install the halogen at the α-position. Alternatively, the reaction of organolithium reagents with epoxides in the presence of lithium 2,2,6,6-tetramethylpiperidide (LTMP) can lead to the formation of alkenes, which are also precursors for α-bromoketones via oxidative bromination. organic-chemistry.orgresearchgate.net

The following table summarizes potential organometallic routes to ketone precursors.

Table 1: Organometallic Strategies for Ketone Precursor Synthesis

Organometallic Reagent Electrophile/Substrate Intermediate Product Subsequent Steps Required
Grignard Reagent (ArMgBr) Acyl Chloride (CH₃COCl) Aryl Ketone (ArCOCH₃) α-Bromination
Grignard Reagent (ArMgBr) Activated Ester Aryl Ketone (ArCOCH₃) α-Bromination
Lithium Acetylide (RC≡CLi) Epoxide β-Hydroxy Alkyne Hydration, Oxidation, Bromination

Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another. Several such pathways can lead to α-bromoketones.

One effective one-pot method involves the conversion of secondary alcohols into α-bromoketones. This transformation proceeds through two consecutive steps: the oxidation of the secondary alcohol to an in-situ generated ketone, followed by an oxidative bromination step. Reagent systems such as ammonium bromide (NH₄Br) and Oxone® have been successfully employed for this purpose, representing an efficient and green protocol. rsc.org

Another route starts from vicinal dibromides (vic-dibromides). These compounds, often prepared by the bromination of alkenes, can be converted to α-bromoketones under aqueous conditions. The reaction is believed to proceed via the formation of a bromohydrin intermediate upon heating in water, which is then oxidized, for example with hydrogen peroxide (H₂O₂), to yield the final α-bromoketone. lookchem.com

Epoxides also serve as valuable precursors. The ring-opening of epoxides can be achieved using various reagents. For example, reaction with a bromide source can lead to a bromohydrin, which can then be oxidized to the α-bromoketone. transformationtutoring.com Specifically, the ring-opening of α,β-epoxy phenyl ketones with a combination of ceric ammonium nitrate (CAN) and potassium bromide has been shown to regioselectively produce β-bromo-α-hydroxy ketones. researchgate.net A subsequent oxidation of the hydroxyl group would yield the desired α-bromoketone. Furthermore, α-halo ketones can be hydrolyzed to α-hydroxy ketones using reagents like sodium nitrite, and conversely, α-hydroxy ketones can be converted back to α-halo ketones, demonstrating the interchangeability of these functional groups. researchgate.net

Table 2: Functional Group Interconversion Routes to α-Bromoketones

Starting Material Key Reagents Intermediate Product
Secondary Alcohol NH₄Br, Oxone® Ketone (in situ) α-Bromoketone
vic-Dibromide H₂O, H₂O₂ Bromohydrin α-Bromoketone
Epoxide HBr, Oxidant Bromohydrin α-Bromoketone

Green Chemistry Principles in α-Haloketone Synthesis

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. The synthesis of α-haloketones has benefited from the application of green chemistry principles, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Conducting reactions without a solvent minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. Several solvent-free methods for the α-bromination of ketones have been developed.

One approach involves the use of solid-supported reagents. For instance, p-toluenesulfonic acid (p-TsOH) can catalyze the halogenation of acetophenone derivatives with N-halosuccinimides under solvent-free conditions by grinding the reagents in a mortar. researchgate.net Another method employs a complex of hexamethylenetetramine-bromine with basic alumina, often accelerated by microwave irradiation, providing a facile route to α-bromination. researchgate.net The combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) has also been used for the efficient and selective bromination of ketones under solvent-free conditions, with lithium chloride sometimes used as a catalyst. iau.ir These methods offer advantages such as simplified work-up procedures, reduced waste, and often shorter reaction times. mdpi.com

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The α-bromination of ketones can be effectively performed in an aqueous medium. A system using aqueous hydrogen peroxide and hydrobromic acid allows for the bromination of various ketones at room temperature without the need for an organic solvent or a catalyst. rsc.orgresearchgate.net This "on water" methodology is characterized by the use of inexpensive reagents and a significantly lower environmental impact. rsc.org A patented method describes the synthesis of α-bromoketones where bromine is used as the brominating agent and water as the solvent. The hydrogen bromide generated as a byproduct is then used to react with an alcohol or epoxide present in the same pot to co-produce a brominated hydrocarbon, thus achieving high atom economy and avoiding the release of acidic waste. google.com

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates, improve yields, and enable reactions under milder conditions. The physical phenomenon responsible is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. taylorfrancis.com

Ultrasound has been successfully applied to various organic syntheses, including the preparation of chalcones, which are α,β-unsaturated ketone precursors to many heterocyclic compounds. univ.kiev.uamdpi.com The synthesis of α-oximinoketones and their subsequent conversion to 1,2-diketones have also been achieved under ultrasound irradiation, often with benefits such as shorter reaction times, milder conditions, and higher yields compared to conventional methods. nih.govnih.gov The application of ultrasound to the bromination of ketones can similarly promote the reaction, potentially reducing the need for harsh reagents or high temperatures, thereby aligning with the principles of green chemistry. taylorfrancis.com

Reusable Catalysts and Reagents

The development of synthetic routes for α-haloacetophenones that incorporate reusable catalysts and reagents is a significant focus within green chemistry. lookchem.comrjpn.org These methodologies aim to minimize waste, reduce environmental impact, and lower operational costs by allowing for the recovery and subsequent reuse of key chemical components. nih.gov Research in this area has explored various approaches, including the use of heterogeneous catalysts, recyclable brominating agents, and biocatalysis.

Heterogeneous Catalysis

Heterogeneous catalysts are prized for their straightforward separation from the reaction mixture, which simplifies product purification and enables catalyst recycling. researchgate.net An example of a reusable heterogeneous catalyst is sulfonic acid-functionalized silica, which has been shown to be effective for the α-monobromination of carbonyl compounds using N-bromosuccinimide (NBS). researchgate.net Another approach involves a gold-based catalyst, MCM-41-PPh3-AuNTf2, used in the synthesis of α-halomethyl ketones. chemicalbook.com After the reaction, this catalyst can be recovered by simple filtration, washed, and reused in subsequent runs. chemicalbook.com

Electrochemical Methods and Reusable Reagents

Electrochemical synthesis offers a greener alternative for the α-bromination of acetophenones. lookchem.com One such method employs ammonium bromide (NH4Br) as the bromine source in an undivided electrochemical cell. lookchem.comresearchgate.net This approach allows for the in situ generation of bromonium ions. lookchem.com A key advantage is the potential for reusing the remaining bromide salt aqueous solution after the product is extracted, although a decrease in yield may be observed in consecutive experiments. lookchem.com

The table below summarizes findings from an electrochemical bromination study of acetophenone, an analogue of the target compound.

Electrochemical Bromination of Acetophenone Using Reusable NH4Br Solution lookchem.com
RunYield (%)Note
Initial Run80%Reaction with fresh NH4Br solution.
Reuse 1Decreased from 80% to 43% over 3 reusesThe bromide salt solution was reused after product extraction. The yield decreased as the bromide salt was consumed in consecutive experiments.
Reuse 2
Reuse 3

Biocatalysis

Biocatalysis represents a sustainable choice for chemical synthesis due to the exceptional selectivity and environmentally friendly nature of enzymes. nih.gov Alcohol dehydrogenases (ADHs) have been successfully used for the asymmetric reduction of 2-haloacetophenones to produce enantiopure 2-halo-1-arylethanols, which are valuable chiral building blocks. nih.gov Enzymes, as biocatalysts, are inherently reusable and can often be immobilized to further simplify recovery and reuse, making them highly competitive with traditional chemocatalysis for producing key pharmaceutical intermediates. nih.govresearchgate.net

Magnetically Recoverable Catalysts

A modern approach in sustainable synthesis involves the use of magnetically recoverable catalysts. nih.gov These catalysts typically feature a magnetic core, such as iron oxide (Fe3O4), coated with a catalytically active material. nih.gov This design allows for the catalyst to be easily separated from the reaction mixture using an external magnet, eliminating the need for filtration. nih.gov This method significantly simplifies the purification process and allows for multiple recycling cycles of the catalyst, which aligns with the principles of green chemistry by reducing waste and operational costs. nih.gov

The table below provides an overview of different types of reusable catalysts and reagents used in the synthesis and transformation of acetophenone analogues.

Reusable Catalysts and Reagents in the Synthesis of α-Bromoacetophenone Analogues
Catalyst/ReagentReaction TypeSubstrate TypeKey FindingsSource
MCM-41-PPh3-AuNTf2α-HalogenationHaloalkynesThe catalyst is recovered by simple filtration and can be reused for the next run. chemicalbook.com
Ammonium Bromide (NH4Br) SolutionElectrochemical α-BrominationAcetophenonesThe aqueous bromide salt solution can be reused, though yields decrease with successive cycles. lookchem.com
Sulfonic acid-functionalized silicaα-BrominationCarbonyl compoundsAn efficient and reusable heterogeneous catalyst for monobromination with NBS. researchgate.net
Alcohol Dehydrogenases (ADHs)Asymmetric Reduction2-HaloacetophenonesEnzymes are environmentally friendly, reusable biocatalysts providing high enantioselectivity. nih.gov
Magnetically Recoverable Catalysts (e.g., Fe3O4-based)General CatalysisVariousAllows for easy separation via magnetism and multiple reuse cycles, reducing waste and cost. nih.gov

Reaction Mechanisms and Stereochemical Considerations in the Synthesis of 2 Bromo 1 2 Chloro 3 Fluorophenyl Ethan 1 One

Mechanistic Pathways of α-Halogenation

The synthesis of 2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one involves an α-substitution reaction on the corresponding ketone, 1-(2-chloro-3-fluorophenyl)ethan-1-one. This transformation, specifically an α-halogenation, can proceed through different mechanistic pathways depending on the reaction conditions, primarily whether they are acidic or basic. wikipedia.orgpressbooks.pub

Under acidic conditions, the reaction proceeds via an enol intermediate. libretexts.orgmasterorganicchemistry.com The mechanism involves several steps:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Enol Formation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a neutral enol intermediate. This step is typically the rate-determining step of the reaction. libretexts.orgopenstax.org

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine source (e.g., Br₂). masterorganicchemistry.comwikipedia.org

Deprotonation: The resulting intermediate is deprotonated at the carbonyl oxygen to regenerate the carbonyl group and yield the final α-brominated product. masterorganicchemistry.com

A key characteristic of acid-catalyzed halogenation is that it typically results in monosubstitution. pressbooks.pub Once one halogen is introduced, the electron-withdrawing nature of the halogen deactivates the carbonyl group towards further protonation, making the formation of a second enol slower. wikipedia.orgpressbooks.pub

Under basic conditions, the reaction proceeds through an enolate ion intermediate. wikipedia.orglibretexts.org

Enolate Formation: A base removes an acidic α-hydrogen to form a resonance-stabilized enolate anion. wikipedia.orgfiveable.me

Nucleophilic Attack: The enolate ion, a potent nucleophile, attacks the electrophilic bromine source. pressbooks.pub

Unlike the acid-catalyzed pathway, base-promoted halogenation is often difficult to stop at monosubstitution, especially for methyl ketones. wikipedia.orgpearson.com The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and halogenation steps faster. pressbooks.publibretexts.org This can lead to polyhalogenated products and, in the case of methyl ketones, can proceed to the haloform reaction if excess base and halogen are used. wikipedia.orgpressbooks.pub

Table 1: Comparison of α-Halogenation Mechanisms

Feature Acid-Catalyzed Halogenation Base-Promoted Halogenation
Key Intermediate Enol libretexts.org Enolate Ion wikipedia.org
Rate-Determining Step Enol formation libretexts.org Enolate formation (initial)
Extent of Halogenation Typically Monohalogenation pressbooks.pub Often Polyhalogenation wikipedia.orglibretexts.org
Reaction Rate Dependency Rate = k[Ketone][H⁺] libretexts.orgopenstax.org Rate = k[Ketone][Base]
Reactivity of Product Less reactive than starting material More reactive than starting material libretexts.org

Role of the Carbonyl Group in Directing α-Substitution

The carbonyl group (C=O) is the central functional group that directs and facilitates the α-halogenation reaction. Its influence is twofold, stemming from its electronic properties. fiveable.me

First, the carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. fiveable.me This inductive effect polarizes the C=O bond and withdraws electron density from adjacent atoms. Consequently, the α-hydrogens (hydrogens on the carbon next to the carbonyl group) become significantly more acidic compared to hydrogens in alkanes. wikipedia.orgfiveable.me The increased acidity facilitates the removal of an α-proton by a base to form an enolate or the formation of an enol under acidic conditions, which are the key reactive intermediates in this substitution. ankara.edu.trmsu.edu

Second, the carbonyl group stabilizes the enolate intermediate through resonance. wikipedia.org When an α-proton is removed, the resulting negative charge on the α-carbon is delocalized onto the electronegative oxygen atom, creating a more stable anionic species. wikipedia.orgfiveable.me This stabilization lowers the activation energy for proton abstraction and is the primary reason for the enhanced acidity of α-hydrogens. wikipedia.org In the case of 1-(2-chloro-3-fluorophenyl)ethan-1-one, the carbonyl group makes the methyl protons acidic enough to be removed, initiating the bromination process on the methyl group.

Influence of Aromatic Halogen and Fluorine Substituents on Reaction Selectivity

The substituents on the aromatic ring, a chlorine atom at the 2-position and a fluorine atom at the 3-position, influence the reactivity of the starting material, 1-(2-chloro-3-fluorophenyl)ethan-1-one. Their effects are primarily electronic, modifying the electron density of the entire molecule.

Both chlorine and fluorine are highly electronegative atoms and exert a strong electron-withdrawing inductive effect (-I). libretexts.orglumenlearning.com This effect pulls electron density from the aromatic ring and, by extension, from the carbonyl group. This increased electron withdrawal by the substituted phenyl ring enhances the electrophilicity of the carbonyl carbon and can slightly increase the acidity of the α-hydrogens, potentially accelerating the rate of enol or enolate formation compared to an unsubstituted acetophenone (B1666503).

Table 2: Electronic Effects of Aromatic Substituents

Substituent Inductive Effect Resonance Effect Overall Effect on Ring
-Cl Electron-withdrawing (-I) lumenlearning.com Electron-donating (+R) libretexts.org Deactivating libretexts.org
-F Strongly electron-withdrawing (-I) youtube.com Weakly electron-donating (+R) libretexts.org Deactivating libretexts.org

Stereochemical Control in Chiral α-Haloketone Synthesis

The target molecule, this compound, is achiral as the α-carbon has two hydrogen atoms. However, if one of the α-hydrogens were replaced with another substituent, a chiral center would be created. The principles of stereochemical control are therefore highly relevant for the synthesis of asymmetric variants or derivatives.

The synthesis of enantioenriched α-haloketones is a significant area of research, as these compounds are valuable chiral building blocks for complex molecules, including pharmaceuticals like HIV protease inhibitors. acs.orgnih.gov Stereocontrol can be achieved through several strategies, often involving organocatalysis or the use of chiral auxiliaries.

One common approach involves the use of chiral amine catalysts, such as proline derivatives. In this method, the catalyst reacts with the ketone to form a chiral enamine intermediate. The inherent chirality of the enamine directs the attack of the electrophilic halogenating agent (like N-bromosuccinimide, NBS) to one face of the molecule, leading to the preferential formation of one enantiomer of the α-haloketone.

Another strategy employs chiral phase-transfer catalysts to generate an asymmetric environment around the enolate intermediate, guiding the approach of the electrophile. Furthermore, methods for the reductive halogenation of α,β-unsaturated ketones using chiral catalysts have also been developed to produce unsymmetrical α-haloketones with high enantioselectivity. organic-chemistry.orgnih.gov These advanced synthetic methods allow for precise control over the stereochemistry at the α-carbon, which is crucial when these haloketones are used as precursors in the synthesis of stereochemically complex targets. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Patterns for Ar-H, CH2Br)

A ¹H NMR spectrum of 2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one would be expected to show distinct signals for the aromatic protons (Ar-H) and the methylene (B1212753) protons adjacent to the bromine atom (CH₂Br). The chemical shifts, reported in parts per million (ppm), would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carbonyl groups on the phenyl ring, as well as the bromine atom. The coupling patterns (e.g., doublets, triplets, multiplets) would arise from spin-spin interactions between neighboring protons, providing valuable information about their relative positions.

¹³C NMR Spectral Analysis (Carbonyl Carbon, Aromatic Carbons, α-Carbon)

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. Key signals would include the carbonyl carbon (C=O), which is typically found in the downfield region of the spectrum (around 190-200 ppm), the aromatic carbons, whose shifts would be influenced by the halogen substituents, and the α-carbon of the bromoethyl group.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy would be used to characterize the fluorine atom on the phenyl ring. This technique is highly sensitive to the local electronic environment of the fluorine nucleus and would provide a specific chemical shift value, confirming the presence and position of the fluorine substituent.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular structure. COSY would establish correlations between coupled protons, HMQC would link protons to the carbons they are directly attached to, and HMBC would reveal longer-range correlations between protons and carbons, helping to piece together the complete connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Carbonyl Stretching Frequency Analysis (C=O)

The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). The position of this band, typically in the range of 1680-1740 cm⁻¹, would be influenced by the electronic effects of the aromatic ring and the α-bromo substituent.

Data Tables

Due to the absence of specific experimental data for this compound in the public domain, data tables for its spectroscopic characteristics cannot be generated.

Aromatic C-H and Halogen-Carbon Vibrational Modes

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of its aromatic C-H and halogen-carbon bonds. These vibrational modes are sensitive to the electronic environment and the nature of the substituents on the phenyl ring.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The electron-withdrawing nature of the chloro, fluoro, and bromoacetyl substituents is expected to cause a slight shift to higher wavenumbers for the remaining C-H bonds on the phenyl ring compared to unsubstituted benzene.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
C=O (carbonyl)Stretching1700 - 1680
C-FStretching1400 - 1000
C-ClStretching800 - 600
C-BrStretching600 - 500

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. The exact mass of this compound (C₈H₅BrClFO) can be calculated by summing the exact masses of its constituent isotopes. The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in a characteristic isotopic pattern for the molecular ion peak, with distinct M, M+2, and M+4 peaks.

Fragmentation Pattern Analysis

The fragmentation of this compound in the mass spectrometer is expected to proceed through several characteristic pathways, primarily involving the cleavage of the bonds adjacent to the carbonyl group and the loss of halogen atoms.

A common fragmentation pathway for α-haloketones is the α-cleavage, leading to the formation of an acylium ion. In this case, cleavage of the C-C bond between the carbonyl group and the bromomethyl group would result in the formation of the 2-chloro-3-fluorobenzoyl cation. Subsequent fragmentation of this ion could involve the loss of CO.

Another likely fragmentation involves the loss of the bromine radical from the molecular ion, followed by further fragmentation of the resulting cation. The presence of multiple halogens can lead to complex fragmentation patterns, including the potential for rearrangements and the loss of other halogen atoms or hydrohalic acids.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (predicted)Proposed Fragment Structure
[M]⁺[C₈H₅BrClFO]⁺
[M-Br]⁺[C₈H₅ClFO]⁺
[M-CO-Br]⁺[C₇H₅ClF]⁺
[C₇H₃ClFO]⁺2-chloro-3-fluorobenzoyl cation
[C₆H₃ClF]⁺Loss of CO from the benzoyl cation

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of related halogenated phenacyl bromides allows for predictions of its likely solid-state conformation. The molecule is expected to adopt a conformation where the carbonyl group and the phenyl ring are nearly coplanar to maximize conjugation. The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group will be influenced by steric interactions with the ortho-chloro substituent.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound is anticipated to be governed by a variety of non-covalent interactions. Weak C-H···O hydrogen bonds involving the aromatic C-H bonds and the carbonyl oxygen are likely to be present.

Computational and Theoretical Studies of 2 Bromo 1 2 Chloro 3 Fluorophenyl Ethan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles of the most stable conformer. nih.gov

The electronic structure analysis would reveal details about the distribution of electrons within the molecule, including orbital energies and compositions. This information is crucial for understanding the molecule's stability and chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scribd.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For related compounds, DFT calculations have been used to determine these orbital energies and predict reactivity. nih.gov For this compound, the electron-withdrawing effects of the halogen and carbonyl groups would be expected to influence the energies of these frontier orbitals significantly.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Value
LUMO Value
Energy Gap (ΔE) Value

Note: This table presents hypothetical values for illustrative purposes, as specific experimental or computational data for this compound is not available.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. libretexts.org It is a valuable tool for predicting how a molecule will interact with other charged species. wolfram.com Different colors on the map represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green or yellow areas represent regions of neutral potential.

For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential (red), making it a likely site for interaction with electrophiles. The carbon atom of the carbonyl group and the carbon atom bonded to the bromine would likely be regions of positive potential (blue), indicating their susceptibility to nucleophilic attack.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. DFT calculations can be used to compute vibrational frequencies, which can then be compared to experimental IR and Raman spectra to aid in the assignment of spectral bands. nanobioletters.com Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

A strong correlation between the predicted and experimental spectra would provide confidence in the accuracy of the computational model and the optimized geometry of this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model reaction pathways and identify transition states. This involves calculating the potential energy surface for a given reaction to determine the lowest energy path from reactants to products. The transition state is the highest point on this pathway and represents the energy barrier that must be overcome for the reaction to occur.

For a reaction involving this compound, such as a nucleophilic substitution, computational modeling could identify the structure of the transition state and calculate the activation energy. This information is invaluable for understanding the reaction mechanism and predicting reaction rates.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, there will be multiple possible conformers with different energies. Computational methods can be used to identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can explore the conformational landscape and provide information about the flexibility and average structure of the molecule in different environments, such as in a solvent.

Applications of 2 Bromo 1 2 Chloro 3 Fluorophenyl Ethan 1 One As a Synthetic Intermediate

Precursor for Heterocyclic Compound Synthesis

The dual reactivity of α-haloketones is elegantly exploited in numerous cyclocondensation reactions to form a variety of heterocyclic rings. 2-Bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one serves as a key building block for synthesizing substituted thiazoles, imidazoles, oxazoles, and furan-based systems, which are core structures in many pharmaceutically active compounds.

One of the most prominent applications of α-bromoketones is in the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or its derivatives. The reaction between this compound and a suitable thioamide proceeds via an initial nucleophilic substitution, where the sulfur atom of the thioamide displaces the bromide. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

The general mechanism involves:

Nucleophilic attack by the sulfur of the thioamide on the α-carbon, displacing the bromide ion.

Intramolecular cyclization via the attack of the nitrogen atom onto the electrophilic carbonyl carbon.

Dehydration of the resulting heterocyclic intermediate to form the stable, aromatic thiazole ring.

This method is highly efficient for producing 2-amino-4-arylthiazoles when thiourea is used as the reactant. acs.orgresearchgate.net The reaction is robust and can be performed under various conditions, including solvent-free and microwave-assisted protocols, highlighting its utility in green chemistry. researchgate.netmdpi.com

Thioamide ReactantResulting Thiazole Derivative Product
Thiourea4-(2-chloro-3-fluorophenyl)-1,3-thiazol-2-amine
Thioacetamide4-(2-chloro-3-fluorophenyl)-2-methyl-1,3-thiazole
N-methylthiourea4-(2-chloro-3-fluorophenyl)-N-methyl-1,3-thiazol-2-amine
Table 1. Potential Thiazole Derivatives from this compound via Hantzsch Synthesis.

Similar to thiazole synthesis, this compound is a valuable precursor for other five-membered heterocycles like imidazoles and oxazoles.

Imidazole (B134444) Synthesis: Imidazoles can be synthesized by reacting the α-bromoketone with an amidine or a related nitrogen-containing species like guanidine or urea. semanticscholar.org In this reaction, the two nitrogen atoms of the amidine component react with the dicarbonyl equivalent (the α-bromoketone) to form the imidazole ring. For instance, reacting this compound with formamidine would yield 4-(2-chloro-3-fluorophenyl)-1H-imidazole. Microwave-assisted synthesis has been shown to be a highly efficient method for this transformation. semanticscholar.org

Oxazole (B20620) Synthesis: The formation of oxazole frameworks from α-haloketones is commonly achieved through the Bredereck reaction, which involves condensation with a primary amide. ambeed.com In this process, the amide nitrogen displaces the bromide, followed by cyclization and dehydration, analogous to the Hantzsch synthesis but with an oxygen atom from the amide forming part of the ring. Alternatively, the Robinson-Gabriel synthesis involves the cyclization of an α-acylamino ketone, which can be prepared from the starting α-bromoketone. libretexts.org

ReactantResulting Heterocyclic ProductSynthetic Method
Formamidine4-(2-chloro-3-fluorophenyl)-1H-imidazoleAmidine Condensation
Acetamide4-(2-chloro-3-fluorophenyl)-2-methyl-1,3-oxazoleBredereck Reaction
Benzamide4-(2-chloro-3-fluorophenyl)-2-phenyl-1,3-oxazoleBredereck Reaction
Table 2. Potential Imidazole and Oxazole Derivatives from this compound.

Furan (B31954) Synthesis: The Feist-Benary furan synthesis provides a direct route to substituted furans by reacting α-haloketones with the enolate of a β-dicarbonyl compound. wikipedia.org The reaction proceeds by the nucleophilic attack of the enolate on the α-carbon of this compound, followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the furan ring. wikipedia.orgyoutube.com The choice of the β-dicarbonyl compound allows for a wide range of substituents to be introduced onto the furan core.

Benzofuran (B130515) Synthesis: Benzofurans can be synthesized through the condensation of a phenol (B47542) with an α-haloketone. mdpi.com In a one-step protocol, this compound can react with a substituted phenol in the presence of a Lewis acid like titanium tetrachloride. mdpi.com This process combines an initial Friedel-Crafts-like alkylation of the phenol with the α-bromoketone, followed by an intramolecular cyclodehydration to yield the benzofuran product. mdpi.com This method offers good regioselectivity and can be applied to various substituted phenols.

Reactant(s)Resulting Heterocyclic ProductSynthetic Method
Ethyl acetoacetateEthyl 5-(2-chloro-3-fluorophenyl)-2-methylfuran-3-carboxylateFeist-Benary Synthesis
Phenol2-Benzoyl(2-chloro-3-fluorophenyl)benzofuranPhenol Condensation
2-Naphthol2-Benzoyl(2-chloro-3-fluorophenyl)naphtho[2,1-b]furanPhenol Condensation
Table 3. Potential Furan and Benzofuran Derivatives from this compound.

Role in Carbon-Carbon Bond Forming Reactions

Beyond heterocycle synthesis, this compound is a key substrate for forming new carbon-carbon bonds, which is a fundamental operation in organic synthesis. Its reactivity at the α-carbon is central to these transformations.

While the α-bromo position of this compound is not directly suitable for palladium-catalyzed cross-coupling reactions like Heck, Sonogashira, or Suzuki-Miyaura, the aryl chloride on the phenyl ring could potentially participate in such reactions under specific catalytic conditions. However, a more direct and synthetically valuable application of the α-bromo ketone moiety in C-C bond formation is through the generation and subsequent alkylation of its enolate.

The hydrogen atom on the carbon bearing the bromine is acidic and can be removed by a non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent carbon nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction. libretexts.orglibretexts.org This two-step sequence—enolate formation followed by alkylation—allows for the introduction of a wide variety of alkyl groups at the α-position, effectively forming a new carbon-carbon bond. chemistrysteps.com

The general sequence is as follows:

Deprotonation at the α-carbon using a strong, non-nucleophilic base (e.g., LDA) at low temperature to form the corresponding enolate.

Nucleophilic attack of the enolate on a primary or secondary alkyl halide to form the α-alkylated ketone product.

The reaction of this compound with organometallic reagents provides another powerful avenue for C-C bond formation.

Reformatsky Reaction: A classic example is the Reformatsky reaction, where the α-bromo ketone reacts with zinc metal to form an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgbyjus.com This organozinc intermediate is less reactive than Grignard or organolithium reagents, making it particularly useful for reacting with aldehydes or ketones to form β-hydroxy ketones. acs.orgtestbook.com The resulting adduct can then be further manipulated, for instance, by dehydration to form an α,β-unsaturated ketone.

Reactions with Grignard and Organolithium Reagents: Stronger organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), typically react as powerful nucleophiles and bases. libretexts.org Their interaction with this compound can be complex. The primary pathway is often nucleophilic attack at the electrophilic carbonyl carbon to form a tertiary alcohol after workup. However, their strong basicity can also lead to deprotonation at the α-carbon, forming an enolate, which can lead to side reactions. Careful control of reaction conditions is necessary to favor the desired outcome.

Derivatization and Transformation to Other Functional Groups

The presence of the bromine atom alpha to the carbonyl group is the key to the synthetic utility of this compound. This arrangement facilitates a range of derivatization and functional group transformation reactions.

The carbonyl group of α-bromo ketones can be selectively reduced to an alcohol, yielding an α-bromoalcohol. This transformation is significant as it introduces a new chiral center and provides a precursor for further reactions. The reduction of α-bromoacetophenone derivatives can be achieved using various reducing agents.

For instance, the reduction of α-bromoacetophenones can be carried out using hydride reagents. The resulting α-bromoalcohols are themselves useful synthetic intermediates. They can undergo further transformations, such as substitution of the bromine atom or reactions involving the hydroxyl group.

Table 1: Examples of Reducing Agents for α-Bromo Ketones

Reducing AgentTypical Reaction ConditionsProduct Type
Sodium borohydride (NaBH₄)Methanol (B129727) or ethanol, 0 °C to room temperatureα-Bromoalcohol
Lithium aluminum hydride (LiAlH₄)Diethyl ether or THF, low temperaturesα-Bromoalcohol
Baker's yeastAqueous medium, room temperatureChiral α-bromoalcohol

This table presents generally used reducing agents for α-bromo ketones based on established organic chemistry principles.

One of the most common and versatile reactions of α-bromo ketones is the nucleophilic substitution of the bromine atom. acs.org The electron-withdrawing effect of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. A wide array of nucleophiles can be employed to displace the bromide ion, leading to the formation of a diverse range of derivatives. semanticscholar.org

This reaction typically proceeds via an SN2 mechanism, which involves the backside attack of the nucleophile on the α-carbon, resulting in the inversion of stereochemistry if the carbon is chiral. The general scheme for this reaction is as follows:

General Reaction Scheme: R-C(=O)-CH₂Br + Nu⁻ → R-C(=O)-CH₂-Nu + Br⁻

Where 'R' represents the 2-chloro-3-fluorophenyl group and 'Nu⁻' is the nucleophile.

Common nucleophiles used in these reactions include:

Oxygen nucleophiles: such as hydroxides, alkoxides, and carboxylates, to form α-hydroxy ketones, α-alkoxy ketones, and α-acyloxy ketones, respectively.

Nitrogen nucleophiles: like ammonia, primary and secondary amines, and azides, leading to α-amino ketones, α-alkylamino ketones, and α-azido ketones.

Sulfur nucleophiles: including thiols and thiocyanates, which yield α-thio ketones and α-thiocyanato ketones.

Carbon nucleophiles: such as cyanides and enolates, for the formation of α-cyano ketones and γ-diketones.

Table 2: Examples of Nucleophilic Substitution Products from α-Bromo Ketones

NucleophileProduct Functional Group
Hydroxide (OH⁻)α-Hydroxy ketone
Alkoxide (RO⁻)α-Alkoxy ketone
Carboxylate (RCOO⁻)α-Acyloxy ketone
Ammonia (NH₃)α-Amino ketone
Thiol (RSH)α-Thio ketone
Cyanide (CN⁻)α-Cyano ketone

This table illustrates the expected products from the reaction of this compound with various nucleophiles based on the known reactivity of α-bromo ketones.

While not a direct reaction of this compound itself, this class of compounds serves as a precursor to styrene oxide derivatives through a two-step process. First, the α-bromo ketone is reduced to the corresponding α-bromoalcohol, as discussed in section 6.3.1. Subsequent treatment of the α-bromoalcohol with a base results in an intramolecular SN2 reaction, where the alkoxide formed deprotonation of the hydroxyl group acts as a nucleophile, displacing the adjacent bromide to form an epoxide ring. google.comgoogle.com

Reaction Sequence:

R-C(=O)-CH₂Br + [Reducing Agent] → R-CH(OH)-CH₂Br

R-CH(OH)-CH₂Br + Base → R-CH(O)CH₂ (Styrene Oxide Derivative) + H-Base⁺ + Br⁻

Where 'R' is the 2-chloro-3-fluorophenyl group.

The choice of base is crucial for the efficiency of the cyclization step, with common bases including sodium hydroxide, potassium carbonate, and various alkoxides.

Future Research Directions and Unexplored Transformations Involving 2 Bromo 1 2 Chloro 3 Fluorophenyl Ethan 1 One

Development of Novel and More Efficient Synthetic Pathways

The synthesis of α-bromo ketones is a foundational transformation in organic chemistry, yet there remains considerable scope for improvement, particularly in terms of efficiency, safety, and environmental impact. nih.gov The conventional synthesis of 2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one would likely involve the direct α-bromination of the parent ketone, 1-(2-chloro-3-fluorophenyl)ethan-1-one. This is typically achieved using elemental bromine (Br₂) in an acidic medium or N-bromosuccinimide (NBS). masterorganicchemistry.com However, these methods often generate stoichiometric amounts of acidic byproducts and can suffer from a lack of selectivity, leading to di-brominated or ring-brominated side products. mdpi.com

Future research should focus on developing greener and more atom-economical synthetic routes. Promising areas of investigation include:

Catalytic Systems: The use of catalytic amounts of promoters for bromination can reduce waste and improve reaction control. Exploring novel acid catalysts or recyclable polymer-supported brominating agents, such as polymer-supported pyridinium (B92312) bromide perbromide, could offer cleaner reaction profiles and easier purification. rsc.org

Oxidative Bromination: An alternative to using hazardous elemental bromine is the in-situ generation of an electrophilic bromine species from safer bromide salts like NaBr. researchgate.net Oxidative bromination using systems like a bromide/bromate couple or H₂O₂-HBr offers a more environmentally benign approach. researchgate.netorganic-chemistry.org

Continuous Flow Technology: Implementing continuous flow processes for the bromination could enhance safety, particularly when handling hazardous reagents, and allow for precise control over reaction parameters, potentially improving yield and selectivity while minimizing byproduct formation. mdpi.com

Table 1: Comparison of Potential Synthetic Pathways for this compound
Synthetic MethodTypical ReagentsPotential AdvantagesAreas for Future Research
Classical Acid-Catalyzed BrominationBr₂, Acetic AcidWell-established, simple procedureImproving selectivity, minimizing acidic waste (HBr)
N-Halosuccinimide BrominationN-Bromosuccinimide (NBS), Radical Initiator or AcidEasier to handle than liquid bromineDevelopment of milder, more efficient catalytic initiators
Polymer-Supported BrominationPolymer-supported pyridinium bromide perbromideRecyclable reagent, simplified purificationImproving catalyst lifetime and efficiency over multiple cycles
Oxidative BrominationNaBr/K₂S₂O₈ or H₂O₂/HBrAvoids use of elemental bromine, greener approachOptimizing catalyst loading and reaction conditions for polysubstituted substrates
Continuous Flow SynthesisBr₂ or NBS in a microreactorEnhanced safety, precise temperature/time control, scalabilityReactor design and optimization for multiphasic reaction systems

Investigation of Catalytic and Organocatalytic Transformations

The electrophilic nature of the carbon atom bearing the bromine makes this compound an excellent substrate for a wide array of catalytic transformations. While palladium- and nickel-catalyzed cross-coupling reactions are well-established for simpler α-haloketones, the unique electronic environment of the 2-chloro-3-fluorophenyl group could offer new opportunities and challenges.

A particularly fertile ground for future research lies in organocatalysis, which avoids the use of expensive and potentially toxic heavy metals. Organocatalytic methods could be developed for the enantioselective α-functionalization of the ketone, where a chiral amine catalyst activates the substrate towards nucleophilic attack. rsc.org Unexplored transformations include:

Photocatalytic Reactions: Visible-light photocatalysis could enable novel transformations, such as the α-arylation of the ketone with diazonium salts or other radical precursors under exceptionally mild conditions. researchgate.net

Organocatalytic α-Functionalization: The development of organocatalytic systems for the introduction of various nucleophiles (e.g., nitrogen, sulfur, oxygen) at the α-position would be a significant advancement. springernature.comresearchgate.net This could provide chiral α-amino, α-thio, or α-hydroxy ketones, which are valuable precursors for pharmaceuticals.

Oxidative Coupling Reactions: SOMO (Singly Occupied Molecular Orbital) catalysis, a form of oxidative organocatalysis, could be explored for coupling with nucleophiles like silyl (B83357) nitronates to produce β-nitroaldehydes after further transformation, opening new pathways to amino acid derivatives. nih.gov

Table 2: Potential Catalytic Transformations for Exploration
Transformation TypePotential CatalystReactant PartnerResulting Product Class
Stereoconvergent Cross-CouplingChiral Nickel or Palladium ComplexArylboronic acids, Arylzinc reagentsα-Aryl ketones
Organocatalytic α-AminationChiral Amine/ImidazolidinoneAzodicarboxylatesα-Amino ketone derivatives
Organocatalytic α-SulfenylationChiral Amine/SquaramideN-(Phenylthio)phthalimideα-Thio ketones
Photocatalytic ArylationIridium or Ruthenium photocatalystAryldiazonium saltsα-Aryl ketones
Phase-Transfer CatalysisChiral Quaternary Ammonium (B1175870) SaltAzide, Cyanide, Phenoxidesα-Azido, α-cyano, α-oxy ketones

Exploration of Advanced Asymmetric Synthesis Methodologies

The creation of chiral centers with high enantioselectivity is a paramount goal in modern organic synthesis. For a racemic substrate like this compound, advanced asymmetric methodologies could provide access to enantiopure products that would otherwise be difficult to synthesize.

Future research should investigate the application of cutting-edge asymmetric strategies:

Dynamic Kinetic Resolution (DKR): This powerful strategy involves the in-situ racemization of the starting material, allowing for a theoretical yield of up to 100% of a single enantiomer. DKR could be applied in reductions of the ketone or in nucleophilic substitution reactions of the bromide.

Stereoconvergent Cross-Coupling: As an alternative to classical kinetic resolution, stereoconvergent catalysis transforms both enantiomers of a racemic starting material into a single, enantiomerically enriched product. The use of chiral nickel catalysts for the cross-coupling of racemic α-bromoketones with organozinc reagents is a prime example that could be adapted. nih.gov

Phase-Transfer Catalysis: Enantioselective substitution of the bromide can be achieved using chiral phase-transfer catalysts. This method has been successfully used to synthesize chiral α-azido ketones from racemic α-bromo ketones with high enantioselectivity and could be a highly valuable strategy for this substrate. acs.org

Table 3: Advanced Asymmetric Methodologies to Explore
MethodologyCatalytic SystemPotential OutcomeKey Research Question
Dynamic Kinetic Resolution (DKR)Enzyme (e.g., Lipase) or Metal Complex (e.g., Ruthenium)Enantiopure α-bromo alcohol or substituted productCan an efficient racemization catalyst be found for this specific substrate?
Stereoconvergent Cross-CouplingChiral Nickel/Pyridine-Oxazoline LigandEnantioenriched α-aryl ketoneHow do the electronic properties of the phenyl ring affect catalyst performance and enantioselectivity?
Asymmetric Phase-Transfer CatalysisChiral Cinchona Alkaloid-derived Quaternary Ammonium SaltEnantioenriched α-azido, α-oxy, or α-thio ketonesCan high enantiomeric excess be achieved with a variety of nucleophiles?

Uncovering New Reaction Chemistries and Derivatization Opportunities

Beyond catalytic substitutions and couplings, the bifunctional nature of this compound makes it a precursor to a vast number of chemical structures, especially heterocycles. nih.gov The presence of the carbonyl group and the labile α-bromo group is ideal for condensation and cyclization reactions.

Future explorations could focus on:

Heterocycle Synthesis: This compound is an ideal starting material for classic named reactions that form heterocycles. For instance, reaction with thiourea (B124793) (Hantzsch thiazole (B1198619) synthesis) would yield aminothiazoles, while reaction with amidines could lead to substituted imidazoles. These heterocyclic cores are prevalent in medicinal chemistry. researchgate.net

Rearrangement Reactions: Investigating base-induced rearrangements like the Favorskii rearrangement could lead to the synthesis of branched carboxylic acid derivatives, which are otherwise challenging to prepare. wikipedia.org

Domino Reactions: Designing multi-step domino or tandem reactions that leverage both the carbonyl and α-bromo functionalities in a single pot would be a highly efficient strategy for building molecular complexity rapidly. nih.gov For example, an initial nucleophilic substitution at the α-position followed by an intramolecular condensation could generate complex ring systems.

Table 4: Potential Derivatization and Reaction Pathways
Reaction TypeKey Reagent(s)Resulting Chemical ScaffoldPotential Application
Hantzsch Thiazole SynthesisThiourea or Thioamides2-Amino-4-arylthiazoleMedicinal Chemistry, Material Science
Favorskii RearrangementStrong Base (e.g., Sodium Hydroxide)Aryl-substituted carboxylic acid ester (after esterification)Fine Chemicals, Agrochemicals
Epoxidation (Darzens Reaction)Aldehyde/Ketone, BaseGlycidic Ester/KetoneIntermediate for α,β-epoxy ketones
Perkow ReactionTrialkyl PhosphiteEnol PhosphateIntermediate for substituted alkynes and ketones

Application in the Synthesis of Diverse Chemical Libraries

The true potential of a versatile building block like this compound is fully realized when it is used to generate large collections of related but structurally diverse molecules. Such chemical libraries are indispensable for high-throughput screening in drug discovery and materials science.

The future in this area involves using the aforementioned chemistries in a combinatorial fashion. Starting from this single, highly functionalized precursor, a multitude of derivatives can be synthesized by systematically varying the reaction partners. For example:

A library of thiazoles could be generated by reacting the parent compound with a diverse set of thioureas and thioamides.

A library of α-aryl ketones could be created via parallel cross-coupling reactions with a large panel of boronic acids.

A library of chiral α-amino ketone derivatives could be synthesized using asymmetric catalysis and a variety of amine nucleophiles.

The 2-chloro-3-fluorophenyl motif itself is of interest in medicinal chemistry, as halogen atoms can modulate key drug properties such as lipophilicity, metabolic stability, and binding affinity. A library of compounds built around this scaffold would therefore be of significant value for discovering new bioactive molecules. The development of robust, high-throughput, and automated synthesis platforms utilizing this building block represents a major future opportunity.

Table 5: Hypothetical Scheme for Chemical Library Generation
Step 1: Core ReactionStep 2: Reagent ClassResulting Library Scaffold
Hantzsch Thiazole SynthesisDiverse ThioamidesLibrary of 2-substituted-4-(2-chloro-3-fluorophenyl)thiazoles
Nucleophilic SubstitutionDiverse Phenols and ThiolsLibrary of α-aryloxy and α-arylthio ketones
Suzuki Cross-CouplingDiverse Arylboronic AcidsLibrary of α-(diverse aryl)-1-(2-chloro-3-fluorophenyl)ethanones
Reductive Amination of KetoneDiverse Primary/Secondary AminesLibrary of 1-(2-chloro-3-fluorophenyl)ethanolamines

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the bromo, chloro, and fluoro substituents. The ketone carbonyl resonance typically appears at ~200–210 ppm in 13^13C NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., [M+H]+ for C8_8H5_5BrClFO, expected m/z = 269.89).
  • Infrared (IR) Spectroscopy : Detect the ketone C=O stretch (~1700 cm1^{-1}) and aryl-halogen bonds .
    • Reference Standards : Compare with analogous compounds (e.g., 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone, CAS 63529-30-6) for spectral validation .

Q. What are the key considerations for optimizing the synthesis of this compound in the lab?

  • Reaction Conditions :

  • Use Friedel-Crafts acylation with bromoacetyl chloride and 2-chloro-3-fluorobenzene under anhydrous AlCl3_3 catalysis.
  • Control temperature (0–5°C) to minimize side reactions (e.g., dihalogenation) .
    • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield (>85%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Crystallographic Workflow :

Grow single crystals via slow evaporation in dichloromethane/hexane.

Use SHELX software for structure solution and refinement (e.g., SHELXL-2018 for anisotropic displacement parameters).

Validate bond lengths (C-Br: ~1.93 Å, C-Cl: ~1.73 Å) and angles against density functional theory (DFT)-optimized geometries .

  • Case Study : A monoclinic P21_1/c space group was reported for a structurally similar bromo-chloro ketone, with R1_1 < 0.05 .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Methodology :

  • Perform geometry optimization (B3LYP/6-311+G(d,p)) to analyze electrophilicity at the α-carbon (natural bond orbital charges).
  • Transition state modeling for SN2_2 displacement (e.g., with amines) reveals activation energies and steric effects from the 2-chloro-3-fluorophenyl group .
    • Thermochemical Data : Atomization energy deviations <2.4 kcal/mol validate DFT accuracy for reaction enthalpy predictions .

Q. How can HPLC methods be tailored for purity analysis and reaction monitoring?

  • Chromatographic Conditions :

  • Column: Newcrom R1 (C18, 4.6 × 150 mm, 5 µm).
  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Detection: UV at 254 nm; retention time ~8.2 min .
    • Validation : Linearity (R2^2 >0.999) over 0.1–100 µg/mL and limit of detection (LOD) <0.05 µg/mL ensure robustness .

Q. What strategies address conflicting spectroscopic data in halogenated ketone analogs?

  • Contradiction Analysis :

  • Case Example : Discrepancies in 1^1H NMR shifts for α-bromo vs. α-chloro analogs arise from electronegativity differences. Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Cross-Validation : Compare experimental IR and MS data with PubChem entries (e.g., DTXSID00382292) to resolve ambiguities .

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